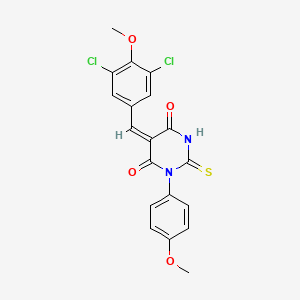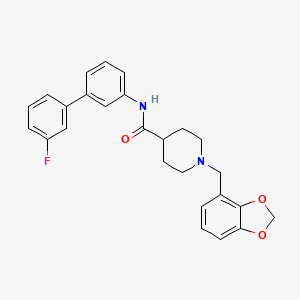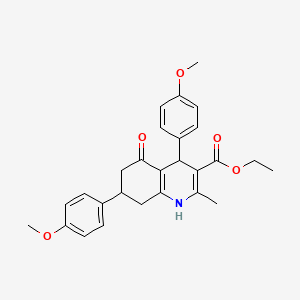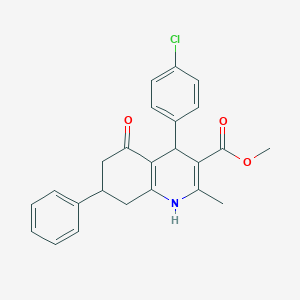![molecular formula C18H21NO4 B5017338 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and neuronal development. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.
Mécanisme D'action
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII selectively inhibits the activity of this compoundβ by binding to its ATP-binding site. This compoundβ is a negative regulator of the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ leads to the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling pathway, which can have various downstream effects depending on the cellular context.
Biochemical and Physiological Effects
This compoundβ inhibitor VIII has been shown to have several biochemical and physiological effects. For example, this compoundβ inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, this compoundβ inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in lab experiments is its selectivity for this compoundβ, which allows for the specific inhibition of this kinase without affecting other signaling pathways. Additionally, this compoundβ inhibitor VIII has been extensively characterized in vitro and in vivo, making it a well-established tool for this compoundβ research. However, one of the limitations of using this compoundβ inhibitor VIII is its relatively low potency compared to other this compoundβ inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the use of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in scientific research. One potential application is in the development of cancer therapies that target this compoundβ. Additionally, this compoundβ inhibition has been shown to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and bipolar disorder. Further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more potent and selective this compoundβ inhibitors for therapeutic use.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methoxyphenethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII has been extensively used in scientific research to investigate the role of this compoundβ in various diseases and to develop potential therapeutic interventions. For example, this compoundβ inhibition has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Additionally, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(13-5-8-15(21-2)9-6-13)19-18(20)14-7-10-16(22-3)17(11-14)23-4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZBKZDTMBWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5017267.png)
![7-methyl-3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5017276.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)

![N~1~-(2-methoxyethyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017308.png)

![N-methyl-5-({[(5-methyl-2-furyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5017315.png)
![ethyl [5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017316.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5017322.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)